molecular formula C35H30O6 B063772 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene CAS No. 161182-73-6

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene

Cat. No. B063772
CAS RN: 161182-73-6
M. Wt: 546.6 g/mol
InChI Key: YCPMSWJCWKUXRH-UHFFFAOYSA-N
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Description

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene (BPEF) is a fluorescent dye belonging to the family of acryloyloxyethoxy derivatives. It is a versatile compound that can be used in a variety of applications, ranging from spectroscopic studies to biomedical research. BPEF is a highly fluorescent molecule that exhibits strong absorption in the visible region of the spectrum. This makes it ideal for use in a variety of applications, including fluorescence imaging, fluorescence-based assays, and fluorescence-activated cell sorting (FACS). Additionally, BPEF has been used in the synthesis of polymers, nanomaterials, and other nanostructures.

properties

IUPAC Name

2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPMSWJCWKUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

246858-42-4, 917867-33-5, 917867-34-6
Record name 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246858-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917867-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917867-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00590996
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161182-73-6
Record name {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene investigated as a material for optical applications?

A1: 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is highly desirable for optical applications due to its ability to achieve a high refractive index. This is crucial for enhancing the performance of optical components. For instance, incorporating this compound into the prism layer of a prism sheet significantly improves the sheet's optical performance, leading to increased efficiency in LCD backlight units []. This enhancement is directly related to the compound's aromatic groups, which contribute to its high refractive index.

Q2: How does the incorporation of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene impact the brightness of LCD backlight units?

A2: Studies have shown that using 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene in the prism layer of an LCD backlight unit can increase the refractive index to 1.58 []. This higher refractive index enhances the light extraction efficiency of the prism sheet, directly contributing to a brighter backlight.

Q3: Beyond LCD backlight units, are there other applications where the high refractive index of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is advantageous?

A3: Yes, the high refractive index of this compound makes it suitable for developing advanced optical components like super-resolution imaging lenses [, ]. When used to create colloidal polymer microspheres, its high refractive index allows these microspheres to function as microlenses. These microlenses excel at capturing evanescent waves, which carry high-resolution information, enabling optical microscopes to resolve features significantly smaller than their typical diffraction limit. Researchers have demonstrated the ability to resolve features as small as 60 nm using these microspheres []. Further development led to the creation of hybrid microspheres incorporating 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene with Zirconium Dioxide (ZrO2), achieving resolutions down to 45 nm [].

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